molecular formula C22H14INO6 B1216972 6-Iodoacetamidofluorescein CAS No. 73264-12-7

6-Iodoacetamidofluorescein

Cat. No.: B1216972
CAS No.: 73264-12-7
M. Wt: 515.3 g/mol
InChI Key: YRDPEKZBFANDFE-UHFFFAOYSA-N
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Description

6-Iodoacetamidofluorescein is a fluorescent dye that is widely used in biochemical and molecular biology research. It is known for its ability to selectively label thiol groups in proteins and other biomolecules, making it a valuable tool for studying protein structure and function. The compound has the chemical formula C22H14INO6 and a molecular weight of 515.25 g/mol .

Scientific Research Applications

6-Iodoacetamidofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodoacetamidofluorescein involves its ability to selectively label the -SH groups of nuclear matrix polypeptides and proteins . This makes it a useful tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoacetamidofluorescein typically involves the reaction of fluorescein with iodoacetamideThe reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoacetamidofluorescein primarily undergoes substitution reactions, particularly with thiol groups in proteins and other biomolecules. This reactivity is due to the presence of the iodoacetamide group, which is highly reactive towards thiols .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include thiol-containing compounds such as cysteine and glutathione. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack by the thiol group .

Major Products: The major products formed from these reactions are thiol-labeled fluorescein derivatives. These products retain the fluorescent properties of fluorescein, making them useful for various analytical and imaging applications .

Comparison with Similar Compounds

Uniqueness: 6-Iodoacetamidofluorescein is unique in its high reactivity towards thiol groups and its excellent fluorescent properties. Compared to similar compounds, it offers a balance of high specificity and sensitivity, making it a preferred choice for many biochemical and molecular biology applications .

Properties

IUPAC Name

N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14-17(7-11)22(30-21(14)28)15-5-2-12(25)8-18(15)29-19-9-13(26)3-6-16(19)22/h1-9,25-26H,10H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDPEKZBFANDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223488
Record name 6-Iodoacetamidofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73264-12-7
Record name 6-Iodoacetamidofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Iodoacetamidofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-iodoacetamidofluorescein interact with its target and what are the downstream effects?

A1: this compound (6-IAF) is a fluorescent probe that selectively reacts with sulfhydryl groups (-SH) present on cysteine residues in proteins. [, , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescent label to the protein. [, , , , , ] This labeling allows researchers to monitor protein conformational changes, study protein-protein interactions, and track protein localization within cells using fluorescence-based techniques. [, , , , , ]

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